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Compound Name: Isavuconazonium Sulfate

Cat. No.: B608130 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Isavuconazonium sulfate is a water-soluble prodrug of isavuconazole, a second-generation,

broad-spectrum triazole antifungal agent.[1][2] It is approved for the treatment of invasive

aspergillosis and mucormycosis.[3][4] This document provides an in-depth overview of the

preclinical pharmacodynamics of isavuconazonium sulfate, focusing on its mechanism of

action, in vitro activity, and in vivo efficacy in various animal models.

Mechanism of Action
Isavuconazonium sulfate is rapidly converted to its active moiety, isavuconazole, by plasma

esterases following administration.[5][6] Isavuconazole exerts its antifungal effect by inhibiting

the fungal cytochrome P450 (CYP) enzyme lanosterol 14-alpha-demethylase (Erg11p).[1][2][5]

This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential

for producing ergosterol, a vital component of the fungal cell membrane.[5][7]

The inhibition of lanosterol 14-alpha-demethylase leads to a depletion of ergosterol and an

accumulation of toxic methylated sterol precursors within the fungal cell.[5][7] This disruption

alters the structure and function of the fungal membrane, increasing its permeability and

leading to fungal cell death.[1][5] The unique side arm of the isavuconazole molecule is thought

to confer a broader spectrum of activity compared to other azoles by allowing for greater affinity

for the binding pocket of the fungal CYP51 protein.[1][7] Mammalian demethylase enzymes are

significantly less sensitive to isavuconazole's inhibitory action, providing a basis for its selective

toxicity.[2]
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Caption: Mechanism of action of isavuconazole.

In Vitro Pharmacodynamics
Isavuconazole demonstrates potent in vitro activity against a broad range of clinically relevant

fungi, including yeasts, molds, and dimorphic fungi.[4][8]

The in vitro activity of isavuconazole is typically determined by measuring the Minimum

Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents

visible growth of a microorganism. Standardized methodologies from the Clinical and

Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial

Susceptibility Testing (EUCAST) are used.[9][10]
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Fungal
Group /
Species

No. of
Isolates

Method
MIC
Range
(mg/L)

MIC₅₀
(mg/L)

MIC₉₀
(mg/L)

Referenc
e(s)

Aspergillus

spp.

Aspergillus

fumigatus
224 SYO/MTS - 0.5 / 0.25 0.5 / 0.25 [11]

Aspergillus

flavus
118 CLSI - - - [12]

Aspergillus

flavus
224 SYO/MTS - 0.5 / 0.25 1 / 0.25 [11]

Aspergillus

niger
96 EUCAST - - - [9]

Aspergillus

niger
224 SYO/MTS - 1 / 0.5 2 / 0.75 [11]

Aspergillus

terreus
118 CLSI - - - [12]

Aspergillus

terreus
224 SYO/MTS - 0.25 / 0.25 0.25 / 0.5 [11]

Candida

spp.

Major

Candida

species

- - - <0.5 <2.0 [1]

Mucorales

Various

Zygomycet

es

36 EUCAST - - - [9]

Cryptococc

us spp.
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C.

neoforman

s & C. gattii

- -
<0.008 -

0.5
- - [1]

Fusarium

spp.

Fusarium

species
75 EUCAST - >16 - [13]

Trichospor

on spp.

T. asahii &

T.

asteroides

154 EUCAST - - 0.5 [14]

SYO: Sensititre™ YeastOne™; MTS: MIC Test Strip. MIC values can vary based on the

specific isolates and testing methodology.

Broth Microdilution (EUCAST/CLSI Reference Methods):

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Conidia or

yeast cells are harvested and suspended in a sterile solution. The suspension is adjusted

spectrophotometrically to a standardized concentration.

Drug Dilution: Isavuconazole is serially diluted in RPMI 1640 medium (buffered with MOPS)

in 96-well microtiter plates to achieve a range of final concentrations.

Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate

containing the drug dilutions. A growth control well (no drug) and a sterility control well (no

inoculum) are included.

Incubation: Plates are incubated at a specified temperature (e.g., 35-37°C) for a defined

period (e.g., 24-48 hours for yeasts, longer for molds).

Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a

significant inhibition of growth (e.g., 50% or 100% reduction) compared to the growth control.
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This is typically assessed visually or spectrophotometrically.[9][14][15]

In Vivo Pharmacodynamics
The efficacy of isavuconazole has been extensively evaluated in various animal models of

invasive fungal infections. These studies are crucial for defining dose-response relationships

and identifying the pharmacokinetic/pharmacodynamic (PK/PD) index that best predicts

treatment success.

Animal studies have consistently shown that the ratio of the area under the concentration-time

curve to the MIC (AUC/MIC) is the PK/PD parameter most closely linked to the antifungal effect

of isavuconazole.[12][16]
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Animal Model Infection Type Pathogen
Key Findings
& PK/PD Index

Reference(s)

Murine
Disseminated

Candidiasis

C. krusei, C.

tropicalis

Dose-dependent

reduction in

kidney and brain

fungal burden.

Superior to

voriconazole and

fluconazole

against C. krusei.

PK/PD index:

AUC/MIC.

[12][16]

Murine
Invasive

Aspergillosis

A. fumigatus

(wild-type &

azole-resistant)

Efficacy

depended on

both drug

exposure and

isolate MIC.

100% survival at

64 mg/kg for

wild-type. PK/PD

index for 50%

survival: Total

drug AUC/MIC of

24.73.

[17]
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Murine

Disseminated

Coccidioidomyco

sis

C. posadasii

Improved

survival and

reduced fungal

burden in a

dose-dependent

manner.

Increasing

plasma drug

exposures

resulted in

decreases in

fungal burden.

[18]

Rabbit

Invasive

Pulmonary

Aspergillosis

A. fumigatus

Dose-dependent

suppression of

galactomannan

index (GMI).

Mean plasma

isavuconazole

AUC/MIC of

79.65 produced

a half-maximal

effect.

[19]

Rabbit

Cryptococcal

Meningoencepha

litis

C. neoformans

Significant

reductions in

fungal burden in

brain and CSF,

similar to

fluconazole. A

clear dose-

dependent

response was

not observed in

this model.

[20][21]

A generalized workflow for a murine model of invasive fungal infection is described below.
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Phase 1: Model Setup

Phase 2: Treatment & Sampling

Phase 3: Analysis & Endpoints

1. Immunosuppression
(e.g., cyclophosphamide,

corticosteroids)

2. Fungal Inoculation
(e.g., intravenous, intranasal)

3. Treatment Initiation
(Isavuconazonium sulfate;

oral gavage or IV)

4. Pharmacokinetic Sampling
(Serial blood collection)

5. Drug Concentration Analysis
(HPLC or LC-MS/MS)

6. Pharmacodynamic Endpoints

Survival Monitoring Fungal Burden Quantification
(Target organs: kidneys, lungs, brain)

Click to download full resolution via product page

Caption: Generalized workflow for an in vivo pharmacodynamics study.
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Detailed Steps:

Immunosuppression: To establish a progressive infection, animals (typically mice or rabbits)

are rendered immunocompromised. This is often achieved through the administration of

agents like cyclophosphamide and/or corticosteroids for several days before and sometimes

after infection.[12][19]

Infection: A standardized inoculum of the fungal pathogen is administered. The route

depends on the desired infection model; for example, intravenous injection for disseminated

candidiasis or intranasal/intratracheal inoculation for invasive pulmonary aspergillosis.[17]

[19]

Treatment: At a specified time post-infection (e.g., 24 hours), treatment with

isavuconazonium sulfate begins. The drug is administered via a clinically relevant route,

such as oral gavage. Multiple dose groups, including untreated controls, are used to

establish a dose-response relationship.[17][18]

Pharmacokinetic Analysis: Blood samples are collected from a satellite group of animals at

multiple time points after drug administration to determine the plasma concentration-time

profile of isavuconazole.[18][19]

Endpoint Assessment: The efficacy of the treatment is assessed through primary endpoints.

These typically include animal survival over a set period (e.g., 21-30 days) and/or

quantification of the fungal burden in target organs (e.g., kidneys, lungs, brain) at the end of

the study. Fungal burden is measured by counting colony-forming units (CFU) from

homogenized tissue.[12][17][18]

Pharmacodynamic Targets and Resistance
Data from preclinical models are bridged to human pharmacokinetic data to establish PK/PD

targets that are likely to result in clinical success. For isavuconazole, Monte Carlo simulations

using data from non-neutropenic murine models suggest that adequate exposures are

achieved in over 90% of patients for treating infections with MICs up to 0.5 mg/L (CLSI) or 1.0

mg/L (EUCAST).[22]

Resistance to azole antifungals, including isavuconazole, is an emerging concern. The primary

mechanism of resistance in Aspergillus species involves alterations in the target enzyme,
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lanosterol 14-alpha-demethylase, due to mutations in the cyp51A gene.[1] In vitro data suggest

that cross-resistance between isavuconazole and other triazoles is common in isolates

harboring these mutations.[1][2] Other potential resistance mechanisms include the action of

efflux pumps that actively transport the drug out of the fungal cell.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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